(7-Ethyldecyl)benzene
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Overview
Description
(7-Ethyldecyl)benzene is an organic compound with the molecular formula C18H30. It is a derivative of benzene, where the benzene ring is substituted with a 7-ethyldecyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyldecyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction can be represented as follows:
C6H6+R−Cl→C6H5R+HCl
where ( R ) represents the 7-ethyldecyl group. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of benzene and the alkyl halide into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(7-Ethyldecyl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are commonly used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(7-Ethyldecyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (7-Ethyldecyl)benzene involves its interaction with various molecular targets. In chemical reactions, the benzene ring acts as an electron-rich center that can undergo electrophilic substitution. The alkyl side chain can also participate in reactions, such as oxidation and reduction, which modify its chemical properties.
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: A simpler alkylbenzene with a single ethyl group attached to the benzene ring.
Propylbenzene: Contains a propyl group attached to the benzene ring.
Butylbenzene: Contains a butyl group attached to the benzene ring.
Uniqueness
(7-Ethyldecyl)benzene is unique due to the length and branching of its alkyl side chain. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to simpler alkylbenzenes.
Properties
Molecular Formula |
C18H30 |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
7-ethyldecylbenzene |
InChI |
InChI=1S/C18H30/c1-3-12-17(4-2)13-8-5-6-9-14-18-15-10-7-11-16-18/h7,10-11,15-17H,3-6,8-9,12-14H2,1-2H3 |
InChI Key |
LPTPFDWSCMYBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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